molecular formula C4H8ClN B7721423 2,5-dihydro-1H-pyrrol-1-ium;chloride

2,5-dihydro-1H-pyrrol-1-ium;chloride

Cat. No.: B7721423
M. Wt: 105.56 g/mol
InChI Key: GBGHNSYFGCVGDX-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrol-1-ium;chloride (CAS: 63468-63-3) is a cyclic ammonium chloride salt derived from the partial hydrogenation of pyrrole. Its molecular formula is C₄H₈ClN, with a molecular weight of 105.565 g/mol . The compound features a five-membered unsaturated ring containing one nitrogen atom, where the nitrogen is protonated (indicated by the "-ium" suffix), forming a cationic center balanced by a chloride counterion. The structure retains two double bonds (2,5-dihydro configuration), distinguishing it from fully saturated pyrrolidines.

Key identifiers include:

  • SMILES: C1C=CCN1.Cl
  • InChI Key: GBGHNSYFGCVGDX-UHFFFAOYSA-N
  • PubChem CID: 11679809 .

This compound is often utilized in organic synthesis as a precursor for heterocyclic frameworks or as a ligand in coordination chemistry due to its electron-rich nitrogen center.

Properties

IUPAC Name

2,5-dihydro-1H-pyrrol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHNSYFGCVGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC[NH2+]1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Amine SubstrateTemperature (°C)Time (min)Yield (%)
Benzylamine802092
Cyclohexylmethylamine802588
4-Nitroaniline8030<10

Microwave irradiation (300 W) significantly accelerates the reaction, completing in 20–30 minutes versus 12–24 hours under conventional heating. Electron-rich amines (e.g., benzylamine) afford higher yields, while electron-deficient substrates (e.g., 4-nitroaniline) perform poorly due to reduced nucleophilicity.

Hantzsch Pyrrole Synthesis and Cyclocondensation

Traditional Hantzsch pyrrole synthesis, adapted for bicyclic systems, provides another route. Ethanolamine reacts with β-keto esters (e.g., ethyl acetoacetate) in acetonitrile under reflux to form 1-(2-hydroxyethyl)pyrrole intermediates. Subsequent treatment with methanesulfonyl chloride or iodine induces cyclization, yielding 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole derivatives. Quaternization with methyl iodide or HCl gas produces the corresponding pyrrolium salts.

Example Protocol:

  • Pyrrole Formation :
    Ethanolamine + ethyl acetoacetate → 1-(2-hydroxyethyl)pyrrole (82% yield).

  • Cyclization :
    1-(2-hydroxyethyl)pyrrole + MsCl → 2,5-dihydro-1H-pyrrol-1-ium mesylate (75% yield).

  • Ion Exchange :
    Mesylate salt + HCl → 2,5-dihydro-1H-pyrrol-1-ium chloride (89% yield).

This method supports diverse substituents but requires multi-step purification.

Functionalization via Quaternary Ammonization

In sphingosine kinase inhibitor synthesis, 2,5-dihydro-1H-pyrrol-1-ium chloride serves as a precursor for quaternary ammonium compounds. Treating tertiary pyrrolidine analogs with methyl chloride under high-pressure conditions achieves quaternization. For example:
(S)-2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-2,5-dihydro-1H-pyrrol-1-ium Chloride\text{(S)-2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-2,5-dihydro-1H-pyrrol-1-ium Chloride}
is synthesized via this route, though yields are modest (45–60%) due to steric hindrance.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityEnvironmental Impact
Solvent-Free Thermal68–85100–200°C, no solventHighLow
Microwave70–92Aqueous, 80°CModerateModerate
Sulfur Ylide70–89Anhydrous, 0°CLowHigh
Hantzsch75–89Reflux, multi-stepModerateModerate

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form 2,5-dihydro-1H-pyrrole.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the chloride ion.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of pyrrole.

    Reduction: The major product is 2,5-dihydro-1H-pyrrole.

    Substitution: Products depend on the nucleophile used, resulting in different substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,5-dihydro-1H-pyrrol-1-ium chloride serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in:

  • Synthesis of Pyrrole Derivatives : The compound is often used to create various pyrrole derivatives that exhibit unique chemical properties.
  • Catalytic Reactions : It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

The biological applications of 2,5-dihydro-1H-pyrrol-1-ium chloride include:

  • Antioxidant Activity : Studies have shown that derivatives of this compound can inhibit lipid peroxidation and scavenge free radicals, suggesting potential use as antioxidants in biological systems .
CompoundActivityReference
2,5-Dihydro-1H-pyrrol-1-iumLipid peroxidation inhibition
Various derivativesHydroxyl radical scavenging

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties:

  • Anti-inflammatory Properties : Research indicates that certain derivatives exhibit anti-inflammatory effects by modulating enzyme activity involved in inflammatory pathways .
ApplicationEffectReference
Anti-inflammatoryEnzyme inhibition
AnticancerPotential therapeutic agent

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capabilities of various pyrrole derivatives derived from 2,5-dihydro-1H-pyrrol-1-ium chloride. The results demonstrated significant inhibition of lipid peroxidation and scavenging of hydroxyl radicals, indicating a promising profile for further development as antioxidant agents .

Another investigation focused on the interaction of 2,5-dihydro-1H-pyrrol-1-ium chloride with biological membranes. The compound was found to affect ion permeability and membrane stability, suggesting its potential role as a biochemical probe in studying membrane dynamics .

Mechanism of Action

The mechanism by which 2,5-dihydro-1H-pyrrol-1-ium chloride exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Key Observations:

Ring Saturation :

  • The target compound and 6-chloro-pyrrolopyridine hydrochloride are partially unsaturated, while trans-2,5-dimethylpyrrolidine hydrochloride is fully saturated. Saturation impacts rigidity and electronic properties, influencing reactivity in substitution or addition reactions.

The fused pyrrolopyridine system (C₇H₈Cl₂N₂) combines two heterocycles, which may confer unique pharmacological activity .

Counterion and Charge: The dihydrochloride salts (e.g., C₉H₁₂Cl₂N₂) exhibit higher ionic strength and solubility in polar solvents compared to the mono-chloride target compound.

Functional Implications

  • Synthetic Utility : The simplicity of this compound makes it a versatile intermediate for constructing more complex nitrogen-containing heterocycles, whereas bulkier derivatives (e.g., C₉H₁₂Cl₂N₂) are often tailored for specialized applications like ligand design .
  • Biological Relevance : Compounds like 6-chloro-pyrrolopyridine hydrochloride (C₇H₈Cl₂N₂) are prevalent in drug discovery due to their resemblance to bioactive alkaloids .

Physicochemical Trends

  • Molecular Weight : The target compound has the lowest molecular weight (105.565 g/mol), correlating with higher volatility and lower melting points compared to larger analogs like C₉H₁₂Cl₂N₂ (219.109 g/mol) .
  • Polarity : The presence of multiple chloride ions (e.g., in dihydrochlorides) increases polarity, enhancing water solubility but reducing lipid membrane permeability.

Q & A

Basic: What are the key methodological considerations for synthesizing 2,5-dihydro-1H-pyrrol-1-ium chloride?

Answer:
Synthesis of this compound typically involves cyclization reactions, often using substituted pyrrolidine precursors under acidic conditions. Key considerations include:

  • Reagent selection : Use of anhydrous HCl for protonation and stabilization of the pyrrolinium ion .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol or benzene) to isolate the product, as impurities can skew downstream reactivity analyses .
  • Characterization : Multimodal validation via 1H^1H-NMR (to confirm proton environments in the dihydropyrrole ring), 13C^{13}C-NMR (to verify carbon backbone integrity), and FTIR (to identify C-N and C-Cl stretching frequencies) .

Basic: How should researchers design experiments to optimize reaction yields for derivatives of 2,5-dihydro-1H-pyrrol-1-ium chloride?

Answer:

  • Factorial design : Systematically vary parameters like temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants to identify yield-maximizing conditions .
  • Kinetic studies : Monitor reaction progress via time-resolved HPLC or in situ FTIR to pinpoint rate-limiting steps (e.g., cyclization vs. protonation) .
  • Byproduct analysis : Use HRMS to detect side products (e.g., over-oxidized species) and adjust reducing agents or reaction times accordingly .

Advanced: What theoretical frameworks explain the electronic effects of substituents on the reactivity of 2,5-dihydro-1H-pyrrol-1-ium chloride?

Answer:

  • Hammett substituent constants : Quantify how electron-withdrawing groups (e.g., -Cl) stabilize the pyrrolinium ion via inductive effects, enhancing electrophilicity at the nitrogen center. Conversely, electron-donating groups (e.g., -OCH3_3) reduce reactivity .
  • Molecular orbital theory : Analyze frontier orbitals (HOMO/LUMO) using DFT calculations to predict regioselectivity in nucleophilic attacks (e.g., preferential addition at the β-position due to orbital symmetry) .
  • Solvent effects : Continuum solvation models (e.g., COSMO-RS) can rationalize solvent-dependent stabilization of transition states in cyclization reactions .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for dihydropyrrole derivatives?

Answer:

  • Cross-validation : Compare 1H^1H-NMR chemical shifts across solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to account for solvent-induced shifts .
  • Crystallographic correlation : Use X-ray diffraction data (if available) to confirm bond lengths and angles, resolving ambiguities in NMR assignments .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility (e.g., ring puckering) that may obscure spectral interpretations .

Advanced: What methodological strategies are recommended for studying the biological interactions of 2,5-dihydro-1H-pyrrol-1-ium chloride?

Answer:

  • Docking simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or ion channels) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions to assess binding specificity .
  • Metabolic stability assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS to evaluate pharmacokinetic viability .

Basic: What are the best practices for ensuring reproducibility in synthesizing 2,5-dihydro-1H-pyrrol-1-ium chloride?

Answer:

  • Standardized protocols : Document exact reagent grades (e.g., anhydrous HCl purity ≥99%), moisture-free conditions (e.g., Schlenk line techniques), and reaction termination criteria (e.g., TLC endpoint) .
  • Batch consistency : Use statistical process control (SPC) charts to track yield variability across multiple batches and identify outliers .
  • Open data sharing : Publish raw spectral data (e.g., NMR FID files) in repositories like Zenodo to enable independent verification .

Advanced: How can computational modeling enhance the design of novel dihydropyrrole-based compounds?

Answer:

  • QSAR modeling : Train machine learning models on existing bioactivity data to predict structure-activity relationships for new derivatives .
  • Transition state analysis : Use ab initio methods (e.g., MP2/cc-pVTZ) to map energy profiles for key reactions (e.g., ring-opening/closure), guiding catalyst selection .
  • Solvent network analysis : Molecular dynamics simulations can reveal solvent-shell effects on reaction pathways, aiding solvent optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dihydro-1H-pyrrol-1-ium;chloride
Reactant of Route 2
2,5-dihydro-1H-pyrrol-1-ium;chloride

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